molecular formula C11H10N2O4 B1423678 methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate CAS No. 1232776-63-4

methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

Cat. No.: B1423678
CAS No.: 1232776-63-4
M. Wt: 234.21 g/mol
InChI Key: OPCNHWUORBCSQF-UHFFFAOYSA-N
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Description

Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is a chemical compound with the molecular formula C11H10N2O4 and a molecular weight of 234.21 g/mol . This compound features a furan ring, a pyridazinone ring, and an ester functional group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate typically involves the reaction of furan derivatives with pyridazinone intermediates. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale application of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazinone ring can be reduced to form dihydropyridazines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of bacterial enzymes or disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like 2-furoic acid and furfuryl alcohol share the furan ring structure.

    Pyridazinone Derivatives: Compounds such as pyridazinone and its derivatives share the pyridazinone ring structure.

Uniqueness

Methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate is unique due to its combination of a furan ring, a pyridazinone ring, and an ester functional group. This unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

methyl 2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-16-11(15)7-13-10(14)5-4-8(12-13)9-3-2-6-17-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPCNHWUORBCSQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
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methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
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methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
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methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
Reactant of Route 5
methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate
Reactant of Route 6
methyl 2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetate

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